2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is a heterocyclic compound with the molecular formula C10H14ClN. It is a seven-membered ring structure containing nitrogen, making it part of the azepine family.
Mechanism of Action
Target of Action
The primary target of 2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride is the 5HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . It plays a significant role in mood regulation, anxiety, and appetite.
Mode of Action
This compound acts as an agonist of the 5HT2C receptor . This means it binds to this receptor and activates it, leading to a series of biochemical reactions inside the cell .
Biochemical Pathways
Upon activation of the 5HT2C receptor, a cascade of intracellular events occurs, including the release of calcium from the endoplasmic reticulum, activation of protein kinase C, and modulation of potassium channels . These events can lead to changes in neuronal excitability and neurotransmitter release .
Result of Action
The activation of the 5HT2C receptor by this compound can lead to various molecular and cellular effects. For instance, it can modulate the release of various neurotransmitters, potentially influencing mood, anxiety, and appetite .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reduction of 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis starting from commercially available precursors. The process often includes steps such as aminolysis, chlorination, reduction, and cyclization . The final product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated azepine derivatives .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
Lorcaserin hydrochloride: A selective serotonin receptor agonist used for weight management.
Benazepril hydrochloride: An angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure.
Diltiazem: A calcium channel blocker used to treat hypertension and angina.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[b]azepine hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-2,5,7,11H,3-4,6,8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESTUMJPPFCEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=CC=CC=C2C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716883 | |
Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112610-03-4 | |
Record name | 2,3,4,5-Tetrahydro-1H-1-benzazepine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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